Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is highly efficient and selective, allowing for the formation of 1,2,3-triazole rings under mild conditions . The reaction involves the use of organic azides and alkynes, with copper(I) acting as the catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow methods. These methods offer advantages such as improved safety, higher yields, and better control over reaction conditions . The use of environmentally benign solvents and catalysts further enhances the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Wissenschaftliche Forschungsanwendungen
Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens, thereby exerting its antimicrobial or anticancer effects . The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms but also show significant pharmacological properties.
Uniqueness
Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its efficient synthesis, diverse chemical reactivity, and wide range of applications make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C8H13N3O2 |
---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
methyl 2-(1-propan-2-yltriazol-4-yl)acetate |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)11-5-7(9-10-11)4-8(12)13-3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
XIOJHGNJIPJEIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(N=N1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.